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Compound of Interest

Compound Name:

N-[3-

(Hydroxymethyl)cyclopentyl]aceta

mide

Cat. No.: B13188945

Get Quote

Executive Summary & Nomenclature Analysis
N-[3-(Hydroxymethyl)cyclopentyl]acetamide is a bifunctional disubstituted cyclopentane

derivative serving as a versatile scaffold in the synthesis of carbocyclic nucleosides and

pharmaceutical intermediates. Its structure features an acetamide functionality and a primary

alcohol, positioned at the 1 and 3 positions of a cyclopentane ring, respectively.

IUPAC Name Deconstruction
The systematic name is derived following the IUPAC Blue Book priority rules, where the amide

functional group takes precedence over the alcohol and the cycloalkane ring.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b13188945#bc-rfq
https://www.benchchem.com/product/b13188945/docs?utm_src=pdf-body#technical-guide-n-3-hydroxymethyl-cyclopentyl-acetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13188945?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component Rule & Logic

Principal Group

Acetamide (ngcontent-ng-c1131663873=""

_nghost-ng-c2519336191="" class="inline ng-

star-inserted">

).[1][2] The amide nitrogen is the point of

attachment, dictating the parent structure.

Amides have higher priority than alcohols (

).

N-Substituent

Cyclopentyl.[2][3][4][5][6] The five-membered

ring is treated as a substituent on the amide

nitrogen.

Ring Numbering

The carbon attached to the nitrogen is C1.

Numbering proceeds toward the substituent to

give it the lowest possible locant.

Ring Substituent

Hydroxymethyl (

). Located at C3 relative to the amine

attachment.

Full Assembly N-[3-(Hydroxymethyl)cyclopentyl]acetamide

Stereochemical Complexity
The molecule possesses two stereocenters at C1 and C3 of the cyclopentane ring, giving rise

to geometric (cis/trans) isomers and enantiomers.

Cis-isomer: The acetamide and hydroxymethyl groups are on the same face of the ring.

(1R,3S) and (1S,3R) enantiomers.

Trans-isomer: The groups are on opposite faces.

(1R,3R) and (1S,3S) enantiomers.
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Note: In drug development, the cis-isomer is often the target for carbocyclic nucleoside mimics

(e.g., mimicking the ribose ring configuration).

Structural Visualization & Isomerism
The following diagram illustrates the connectivity and the stereochemical relationships between

the cis and trans isomers.
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Figure 1: Stereochemical divergence of the N-[3-(Hydroxymethyl)cyclopentyl]acetamide
scaffold.

Synthetic Pathways
The synthesis of this compound requires chemoselective differentiation between the amine (for

acetylation) and the alcohol. The most efficient modern route utilizes 5-Hydroxymethylfurfural

(HMF), a biomass-derived platform chemical, via a reductive rearrangement cascade.

Route A: The HMF Cascade (Green Chemistry)
This route is preferred for its atom economy and use of renewable feedstocks.
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Step 1: Rearrangement & Reduction

Precursor: 5-Hydroxymethylfurfural (HMF).

Reagent:

, Ni/Co catalyst,

.[7]

Intermediate: 3-(Hydroxymethyl)cyclopentanone (HCPN).

Mechanism: Hydrogenative ring-rearrangement.

Step 2: Reductive Amination

Reagent:

,

.[7]

Product: 3-(Hydroxymethyl)cyclopentylamine.[5][6]

Note: This step determines the cis/trans ratio.

Step 3: Chemoselective Acetylation

Reagent: Acetic anhydride (

) or Acetyl chloride (

).

Conditions:

to RT, mild base (e.g.,

or TEA).
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Selectivity: The amine is significantly more nucleophilic than the primary alcohol, allowing

selective N-acetylation without protecting the hydroxyl group.

Route B: Classical Reduction (Traditional)
Starting Material: 3-Oxocyclopentanecarboxylic acid.

Amidation: Conversion to the amide/nitrile.

Reduction:

reduction of the acid/ester to alcohol and nitrile/amide to amine (requires careful control to
avoid over-reduction).

Acetylation: Standard N-acetylation.

Experimental Protocol: Chemoselective Acetylation
Self-validating protocol for Step 3 (Amine to Acetamide):

Dissolution: Dissolve 1.0 eq of 3-(hydroxymethyl)cyclopentylamine in dry Dichloromethane

(DCM).

Base Addition: Add 1.1 eq of Triethylamine (TEA). Cool to

.

Acetylation: Dropwise addition of 1.05 eq Acetic Anhydride.

Critical Control: Do not use excess anhydride or heat, to prevent O-acetylation (ester

formation).

Quench: After 1 hour, quench with water.

Extraction: Extract with DCM, wash with brine.

Validation:

TLC: Shift in
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(Amine is baseline/polar; Amide is mid-polar).

IR: Appearance of Amide I band (~1650

) and retention of O-H stretch (~3400

).

Physicochemical & Analytical Profile
Understanding the physicochemical properties is vital for assessing "drug-likeness" (Lipinski's

Rule of 5) and handling.

Calculated Properties
Property Value (Approx.) Implication

Molecular Formula Low MW fragment.

Molecular Weight 157.21 g/mol
Ideal for Fragment-Based Drug

Design (FBDD).

LogP (Octanol/Water) ~0.1 to 0.5
Highly hydrophilic; good

aqueous solubility.

H-Bond Donors 2 (NH, OH)
High receptor binding

potential.

H-Bond Acceptors 2 (C=O, OH)

TPSA ~49

Good membrane permeability

predicted (<140

).

Spectroscopic Characterization (Expected)
:

ppm (s, 3H,

) – Acetyl methyl.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13188945?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ppm (d, 2H,

) – Hydroxymethyl.

ppm (m, 1H,

) – Methine at C1.

ppm (br s, 1H,

) – Amide proton.

ppm (m, 6H, Ring protons) – Cyclopentyl envelope.

Applications in Drug Discovery
Carbocyclic Nucleoside Analogues
The cis-3-(hydroxymethyl)cyclopentyl moiety is a bioisostere for the ribose sugar in

nucleosides. The lack of the ether oxygen (replaced by a methylene group) increases

metabolic stability against phosphorylases.

Mechanism: The hydroxymethyl group mimics the 5'-OH of ribose (phosphorylation site),

while the amine/amide attachment mimics the nucleobase connection.

Therapeutic Area: Antiviral (e.g., HIV, Hepatitis B) and Antineoplastic agents.

Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (<160 Da) and balanced polarity, this molecule serves as an

excellent "fragment" for screening against protein targets, particularly kinases and

polymerases.
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Figure 2: Synthetic workflow from biomass to pharmaceutical application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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